叔丁基4-(4-甲醛苯基)哌啶-1-羧酸酯

描述

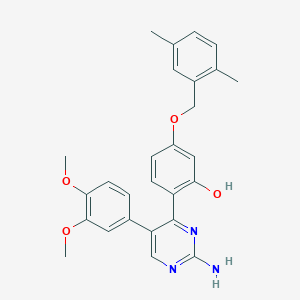

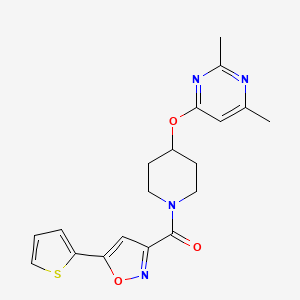

“Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H23NO3 . It is related to “tert-Butyl 4-phenylpiperidine-1-carboxylate” which has the molecular formula C16H23NO2 .

Synthesis Analysis

This compound is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps . It was classified as a DEA List 1 Chemical in 2022, and its possession, sale, and importation are heavily regulated throughout much of the world .Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate” consists of 17 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . It is related to “tert-Butyl 4-phenylpiperidine-1-carboxylate” which has the molecular formula C16H23NO2 .Chemical Reactions Analysis

As an intermediate in the manufacture of fentanyl and its related derivatives, this compound plays a crucial role in the synthesis of these substances . The exact chemical reactions involving this compound would depend on the specific synthesis route used.科学研究应用

Application in Drug Synthesis

- Summary of the Application: “Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate” is a precursor that can be used in the synthesis of fentanyl and its analogues . Fentanyl is a powerful synthetic opioid that is similar to morphine but is 50 to 100 times more potent . It is a prescription drug that is also made and used illegally .

- Results or Outcomes: The use of this compound in the synthesis of fentanyl and its analogues has contributed to the opioid crisis in North America . The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .

Application in the Synthesis of Fentanyl Derivatives

- Summary of the Application: This compound is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl, among others .

- Results or Outcomes: The use of this compound in the synthesis of fentanyl and its analogues has contributed to the opioid crisis in North America . The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .

Application in PROTAC Development

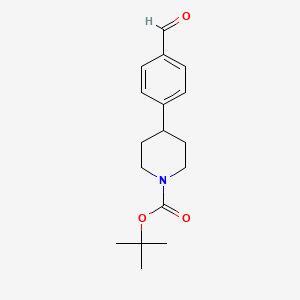

- Summary of the Application: A compound similar to “Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate”, known as “tert -Butyl 4- (4- (hydroxymethyl)phenyl)piperidine-1-carboxylate”, is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation .

- Results or Outcomes: The use of this compound in PROTAC development could potentially lead to the development of new therapeutic strategies for diseases such as cancer .

Application in Illicit Fentanyl Manufacture

- Summary of the Application: This compound, also known as “tert-butyl 4-(phenylamino)piperidine-1-carboxylate” or “1-boc-4-AP”, is used as an intermediate in the illicit manufacture of fentanyl and its analogues .

- Results or Outcomes: The use of this compound in the illicit manufacture of fentanyl and its analogues has contributed to the opioid crisis in North America . The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .

安全和危害

未来方向

The future directions for the use of this compound will likely continue to be influenced by its role as a precursor in the synthesis of potent substances like fentanyl. As such, its use is likely to remain subject to strict regulatory control . Additionally, research into new synthesis routes for these substances could potentially influence the demand for this compound.

属性

IUPAC Name |

tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-8-15(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,12,15H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPLMKUWBWJJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]thiophene-2-carboxylic acid](/img/structure/B2771751.png)

![1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2771756.png)

![N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide](/img/structure/B2771760.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2771761.png)

![1-[3-(2-Methylphenoxy)propyl]benzimidazole](/img/structure/B2771763.png)

![4-[3-(methoxycarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl]benzoic acid](/img/structure/B2771764.png)

![N-(4-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2771765.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771767.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2771768.png)